molecular formula C14H11N5OS B3731598 2-{[(9-methyl-6-oxo-6,9-dihydro-1H-purin-8-yl)sulfanyl]methyl}benzonitrile

2-{[(9-methyl-6-oxo-6,9-dihydro-1H-purin-8-yl)sulfanyl]methyl}benzonitrile

Cat. No.: B3731598
M. Wt: 297.34 g/mol
InChI Key: XRTKGYCXWCWEIQ-UHFFFAOYSA-N
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Description

2-{[(9-methyl-6-oxo-6,9-dihydro-1H-purin-8-yl)sulfanyl]methyl}benzonitrile is a complex organic compound that features a purine derivative linked to a benzonitrile group via a sulfanyl bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(9-methyl-6-oxo-6,9-dihydro-1H-purin-8-yl)sulfanyl]methyl}benzonitrile typically involves multiple steps. One common route starts with the preparation of the purine derivative, which is then linked to the benzonitrile group through a sulfanyl bridge. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to handle the complex reaction steps .

Chemical Reactions Analysis

Types of Reactions

2-{[(9-methyl-6-oxo-6,9-dihydro-1H-purin-8-yl)sulfanyl]methyl}benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the reactions proceed efficiently .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the nitrile group can yield primary amines .

Scientific Research Applications

2-{[(9-methyl-6-oxo-6,9-dihydro-1H-purin-8-yl)sulfanyl]methyl}benzonitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[(9-methyl-6-oxo-6,9-dihydro-1H-purin-8-yl)sulfanyl]methyl}benzonitrile involves its interaction with specific molecular targets. The purine derivative can bind to enzymes or receptors, modulating their activity. The sulfanyl bridge and benzonitrile group can also contribute to the compound’s overall bioactivity by influencing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the sulfanyl bridge in 2-{[(9-methyl-6-oxo-6,9-dihydro-1H-purin-8-yl)sulfanyl]methyl}benzonitrile makes it unique compared to similar compounds. This structural feature can influence its reactivity and interactions with biological targets, potentially leading to distinct bioactivities and applications .

Properties

IUPAC Name

2-[(9-methyl-6-oxo-1H-purin-8-yl)sulfanylmethyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N5OS/c1-19-12-11(13(20)17-8-16-12)18-14(19)21-7-10-5-3-2-4-9(10)6-15/h2-5,8H,7H2,1H3,(H,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRTKGYCXWCWEIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC=N2)N=C1SCC3=CC=CC=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-{[(9-methyl-6-oxo-6,9-dihydro-1H-purin-8-yl)sulfanyl]methyl}benzonitrile
Reactant of Route 2
2-{[(9-methyl-6-oxo-6,9-dihydro-1H-purin-8-yl)sulfanyl]methyl}benzonitrile
Reactant of Route 3
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2-{[(9-methyl-6-oxo-6,9-dihydro-1H-purin-8-yl)sulfanyl]methyl}benzonitrile
Reactant of Route 4
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2-{[(9-methyl-6-oxo-6,9-dihydro-1H-purin-8-yl)sulfanyl]methyl}benzonitrile
Reactant of Route 5
Reactant of Route 5
2-{[(9-methyl-6-oxo-6,9-dihydro-1H-purin-8-yl)sulfanyl]methyl}benzonitrile
Reactant of Route 6
Reactant of Route 6
2-{[(9-methyl-6-oxo-6,9-dihydro-1H-purin-8-yl)sulfanyl]methyl}benzonitrile

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